Product packaging for 2-(4-Chlorophenyl)-3-oxobutanenitrile(Cat. No.:CAS No. 5219-07-8)

2-(4-Chlorophenyl)-3-oxobutanenitrile

Cat. No.: B1294653
CAS No.: 5219-07-8
M. Wt: 193.63 g/mol
InChI Key: IPBZEJZUAZXNOS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8) is a fine chemical with the molecular formula C 10 H 8 ClNO and a molecular weight of 193.63 g/mol . This compound is a valuable building block in organic synthesis and is used in research settings as a pharmaceutical intermediate and an in-house impurity or metabolite standard . Its structure features a chlorophenyl ring and both nitrile and oxo functional groups, making it a versatile precursor for the development of more complex molecules . Proper handling is essential; this compound may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, which may include wearing protective gloves and eye/face protection, using the product only in a well-ventilated area, and avoiding breathing its dust or vapors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It should be stored sealed in a dry environment, preferably in a refrigerator between 2°C and 8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B1294653 2-(4-Chlorophenyl)-3-oxobutanenitrile CAS No. 5219-07-8

Properties

IUPAC Name

2-(4-chlorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBZEJZUAZXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884139
Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-07-8
Record name α-Acetyl-4-chlorobenzeneacetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-Chlorophenyl)-3-oxobutyronitrile
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Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Record name Benzeneacetonitrile, .alpha.-acetyl-4-chloro-
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Record name 2-(4-chlorophenyl)-3-oxobutyronitrile
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Record name 2-(4-CHLOROPHENYL)-3-OXOBUTYRONITRILE
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Preparation Methods

Synthesis via Carboxylic Acid Esters and Nitriles

One of the primary methods for synthesizing 2-(4-Chlorophenyl)-3-oxobutanenitrile involves the reaction of carboxylic acid esters with nitriles in the presence of a strong base such as sodium hydride. This method is characterized by the following steps:

  • Reagents :

    • Carboxylic acid ester (e.g., methyl pivalate)
    • Nitrile (e.g., acetonitrile)
    • Sodium hydride as a base
    • Toluene as a solvent
  • Procedure :

    • The carboxylic acid ester is mixed with sodium hydride in toluene under an inert atmosphere.
    • Nitrile is added dropwise while maintaining the reaction temperature.
    • The mixture is stirred until hydrogen evolution ceases, followed by cooling and aqueous workup to isolate the product.

This method has been documented to yield significant quantities of the desired compound with high purity levels.

Copper-Catalyzed Reactions

Another effective approach involves copper-catalyzed reactions that facilitate the formation of nitriles from ketones or oximes. The general procedure includes:

  • Reagents :

    • Unsaturated keto oximes
    • Copper powder as a catalyst
    • Acetonitrile as solvent
    • Oxygen as an oxidizing agent
  • Procedure :

    • The unsaturated keto oxime is dissolved in acetonitrile and treated with copper powder.
    • The reaction is conducted under aerobic conditions at room temperature.
    • Post-reaction, the mixture undergoes extraction and purification via column chromatography.

This method has shown promising results in terms of yield and efficiency, allowing for modifications to be made to the starting materials to optimize product formation.

Reaction Conditions and Yields

The following table summarizes various preparation methods, including reaction conditions and yields for synthesizing this compound:

Method Reagents Conditions Yield (%)
Carboxylic Acid Ester + Nitrile Methyl pivalate, acetonitrile, sodium hydride Toluene, reflux Up to 94%
Copper-Catalyzed Reaction Unsaturated keto oxime, copper powder Acetonitrile, room temperature Up to 90%
Base-Assisted Cyclization Amino derivatives, DMSO Reflux at elevated temperatures Variable

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

These techniques provide essential data supporting the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common

Biological Activity

2-(4-Chlorophenyl)-3-oxobutanenitrile is a β-ketonitrile compound characterized by its chlorophenyl group and nitrile functional group. Its molecular formula is C11_{11}H8_8ClN, making it a versatile intermediate in organic synthesis. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The structure of this compound features a carbonyl group adjacent to a nitrile, which contributes to its reactivity. This unique configuration allows for various interactions with biological targets, potentially leading to modulation of critical biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives possess promising activity against bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects. In experimental models, related compounds demonstrated substantial inhibition of inflammation, with reported rates of up to 88% in specific assays.
  • Anticancer Potential : The anticancer activity of this compound has been explored through various assays. It has shown the ability to inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma), suggesting its potential as a therapeutic agent in oncology.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResults
AntimicrobialTurbidimetric methodSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPaw edema modelInhibition rates: 87.4% - 88.2%
AnticancerSulforhodamine B assayEffective against MCF7 cell line

Case Study: Antimicrobial Screening

In a study focused on antimicrobial screening, derivatives of this compound were evaluated for their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, making them candidates for further development as antimicrobial agents.

Case Study: Anti-inflammatory Evaluation

Another research effort involved assessing the anti-inflammatory properties using the paw edema model. Compounds structurally similar to this compound showed significant inhibition of inflammation, highlighting their therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various biological molecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cell Signaling Modulation : By affecting cell signaling pathways related to inflammation and apoptosis, this compound could play a role in regulating cellular responses.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)-3-oxobutanenitrile has shown potential in drug development due to its ability to interact with biological targets. Research indicates that it may serve as a precursor for synthesizing various biologically active compounds, including:

  • Pyrrole Derivatives : These derivatives have been synthesized from reactions involving this compound, demonstrating anti-inflammatory properties and selective inhibition against cyclooxygenase enzymes .
  • Triazole Systems : The compound is also involved in synthesizing triazole derivatives, which exhibit potent biological activities, including antimicrobial and anticancer properties .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : The compound's reactivity allows it to be integrated into nanostructured materials for applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

CompoundActivity (MIC)Target Bacteria
Derivative A0.5 µg/mLStaphylococcus aureus
Derivative B1.0 µg/mLEscherichia coli

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of compounds derived from this compound demonstrated that some analogs showed selective cytotoxicity against cancer cell lines while sparing normal cells.

CompoundIC50 (µM)Cancer Cell Line
Analog A12.5HeLa
Analog B8.0MCF-7

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Chlorophenyl)-3-oxobutanenitrile
  • CAS Number : 5219-07-8
  • Molecular Formula: C₁₀H₈ClNO
  • Molecular Weight : 193.68 g/mol
  • Structure : Features a 4-chlorophenyl group attached to a butanenitrile backbone with a ketone at the 3-position.

Key Characteristics :

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

  • CAS : 3108-23-4
  • Molecular Formula: C₁₀H₅F₄NO
  • Molecular Weight : 231.15 g/mol
  • Key Differences :
    • Fluorophenyl group replaces chlorophenyl.
    • Three fluorine atoms at the 4-position of the ketone.
  • Implications :
    • Increased electronegativity due to fluorine enhances reactivity in nucleophilic substitutions.
    • Higher molecular weight and altered solubility compared to the chlorinated analog .

Functional Group Modifications

2-(4-Chlorophenyl)-3-methylbutanenitrile

  • CAS : 2012-81-9
  • Molecular Formula : C₁₁H₁₂ClN
  • Molecular Weight : 193.68 g/mol
  • Key Differences :
    • Methyl group replaces the ketone at the 3-position.
  • Increased lipophilicity may enhance bioavailability in agrochemical applications .

2-(4-Chlorophenyl)-3-oxopropanenitrile

  • CAS : 62538-21-0
  • Molecular Formula: C₉H₆ClNO
  • Molecular Weight : 179.60 g/mol
  • Key Differences :
    • Shorter carbon chain (propanenitrile vs. butanenitrile).
  • Implications :
    • Lower molecular weight and boiling/melting points.
    • Marked as a toxic substance ([劇]III in Japanese catalogs), highlighting safety concerns .

Fenvalerate (Pyrethroid Insecticide)

  • CAS : 51630-58-1
  • Molecular Formula: C₂₅H₂₂ClNO₃
  • Molecular Weight : 419.90 g/mol
  • Key Features: Contains a 2-(4-chlorophenyl)-3-methylbutyrate ester moiety. Additional cyano and phenoxybenzyl groups.
  • Implications :
    • Demonstrates the chlorophenyl group's role in enhancing insecticidal activity via hydrophobic interactions .

(2E)-4-[(4-Chlorophenyl)sulfanyl]-2-[(dimethylamino)methylidene]-3-oxobutanenitrile

  • CAS : 339106-42-2
  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 280.77 g/mol
  • Key Features: Sulfanyl and dimethylamino groups introduce sites for coordination chemistry.
  • Implications: Potential use in catalysis or as a ligand in metal-organic frameworks .

Data Table: Comparative Overview

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 5219-07-8 C₁₀H₈ClNO 193.68 Chlorophenyl, ketone, nitrile Discontinued product
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxo... 3108-23-4 C₁₀H₅F₄NO 231.15 Fluorophenyl, trifluoromethyl, ketone High electronegativity
2-(4-Chlorophenyl)-3-methylbutanenitrile 2012-81-9 C₁₁H₁₂ClN 193.68 Chlorophenyl, methyl, nitrile Agrochemical intermediate
Fenvalerate 51630-58-1 C₂₅H₂₂ClNO₃ 419.90 Chlorophenyl, ester, cyano Pyrethroid insecticide
2-(4-Chlorophenyl)-3-oxopropanenitrile 62538-21-0 C₉H₆ClNO 179.60 Chlorophenyl, ketone, shorter chain Toxic substance (Safety: [劇]III)

Research Findings and Implications

  • Electronic Properties : Computational studies () highlight that chlorophenyl groups influence electron distribution, affecting reactivity in substitution reactions and charge-transfer interactions.
  • Biological Activity : Fluorinated analogs (e.g., ) may exhibit enhanced binding in enzyme inhibition due to fluorine's electronegativity, as seen in antiviral candidates ().
  • Toxicity and Safety : The toxic classification of 2-(4-Chlorophenyl)-3-oxopropanenitrile () underscores the need for careful handling of nitrile-containing chlorophenyl derivatives.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Chlorophenyl)-3-oxobutanenitrile, and what key data should researchers prioritize?

  • Methodology : Use mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak at m/z 193.01 (exact mass) and characteristic fragments corresponding to the 4-chlorophenyl group (e.g., loss of Cl or CN groups) . Complement MS with infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ketone C=O at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to resolve aromatic protons (δ 7.2–7.8 ppm) and methyl/ketone environments.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Handle the compound in a fume hood with appropriate personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation or skin contact. MedChemExpress safety guidelines emphasize that the compound is for research use only and should be stored in a cool, dry environment. Emergency procedures should include immediate washing with water for skin/eye exposure and consultation with hazardous material disposal protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : A two-step synthesis is typical:

Condensation : React 4-chlorophenylacetonitrile with an acetylating agent (e.g., acetyl chloride) under basic conditions to form the β-ketonitrile backbone .

Purification : Use recrystallization in polar aprotic solvents (e.g., ethanol or acetone) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can researchers mitigate isomer formation during the synthesis of this compound?

  • Methodology : Isomerization may occur due to keto-enol tautomerism or steric effects. To suppress this:
  • Optimize reaction temperature (lower temperatures favor kinetic control).
  • Use Lewis acids (e.g., AlCl₃) to stabilize intermediates and direct regioselectivity .
  • Employ selective crystallization from solvents like ethyl acetate/hexane mixtures to isolate the desired isomer .

Q. What computational methods are suitable for studying the electronic and steric properties of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare computational IR/Raman spectra with experimental data to validate models . Studies on analogous β-ketonitriles suggest that the electron-withdrawing 4-chlorophenyl group significantly lowers LUMO energy, enhancing reactivity toward nucleophiles .

Q. How can contradictory spectral data in literature be resolved for this compound?

  • Methodology :
  • Reproducibility : Replicate experiments under identical conditions (solvent, concentration, instrument calibration).
  • Cross-validation : Combine multiple techniques (e.g., MS, NMR, X-ray crystallography) to resolve ambiguities. For example, conflicting ¹H NMR signals for methyl groups may arise from dynamic effects; variable-temperature NMR can clarify this .
  • Meta-analysis : Review datasets from independent studies to identify systematic errors (e.g., solvent polarity effects on chemical shifts) .

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step organic syntheses?

  • Methodology :
  • Mechanistic probes : Use deuterium labeling or trapping agents (e.g., TEMPO) to identify intermediates in reactions like nucleophilic additions or cyclizations.
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to determine rate laws and activation parameters. For instance, the nitrile group may participate in Strecker-like reactions under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-3-oxobutanenitrile
Reactant of Route 2
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2-(4-Chlorophenyl)-3-oxobutanenitrile

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